1,1-Ethanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

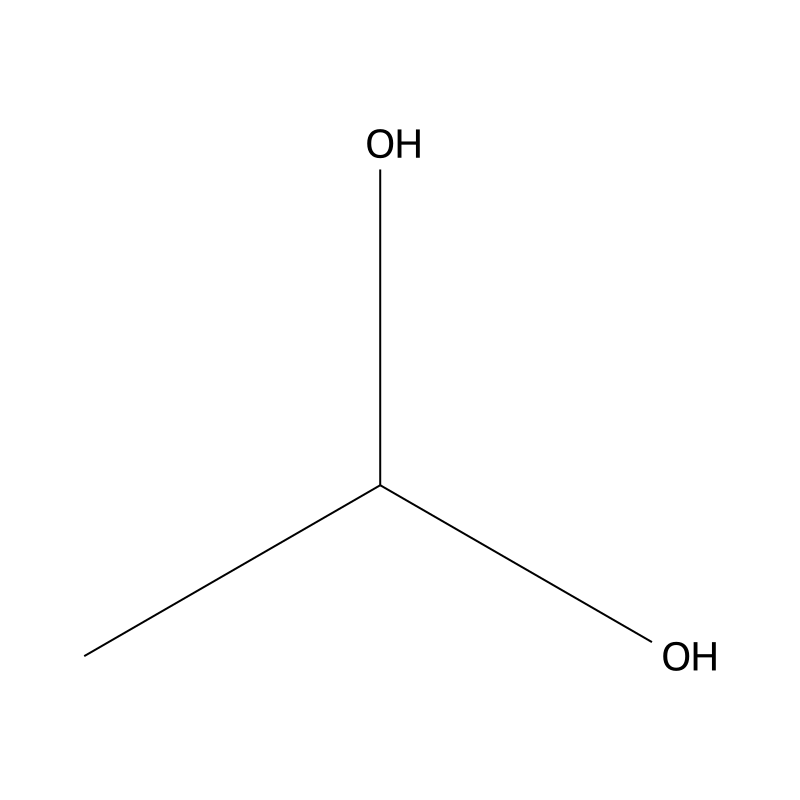

1,1-Ethanediol, also known as ethylene glycol, is an organic compound with the chemical formula . This compound is classified as a diol due to the presence of two hydroxyl (-OH) groups attached to adjacent carbon atoms. It appears as a clear, colorless, and viscous liquid with a slightly sweet taste. Ethylene glycol has a relatively high boiling point of approximately 198 °C (388.4 °F) and is hygroscopic, meaning it can absorb moisture from the air. Its chemical structure allows it to participate in various

- Esterification: Ethylene glycol can react with carboxylic acids to form esters. This reaction is typically catalyzed by an acid and results in the formation of polyesters, which are used in textiles and plastics.

- Dehydration: Under acidic conditions or elevated temperatures, ethylene glycol can undergo dehydration to form cyclic ethers or acetals. For example, treating ethylene glycol with an acyl chloride can produce di-esters .

- Protection of Carbonyl Groups: In organic synthesis, ethylene glycol serves as a protecting group for carbonyl compounds. When treated with a ketone or aldehyde in the presence of an acid catalyst, it forms 1,3-dioxolanes that are resistant to bases .

Ethylene glycol exhibits significant biological activity primarily due to its toxicity. It is metabolized in the liver to glycolic acid and oxalic acid, which can lead to metabolic acidosis and renal failure if ingested in large quantities. The compound is highly poisonous to humans and animals; ingestion can result in symptoms such as nausea, vomiting, and central nervous system depression. Ethylene glycol's toxicity is a major concern in its applications as an antifreeze and coolant .

There are several methods for synthesizing 1,1-ethanediol:

- Hydration of Ethylene Oxide: The most common industrial method involves the hydration of ethylene oxide in the presence of an acid catalyst. This reaction can occur under varying temperatures and pressures to optimize yield .

- Chlorohydrin Process: This method involves hydrolyzing chloroethanol in an alkaline medium to produce ethylene glycol. The reaction proceeds through the formation of ethylene oxide under controlled conditions .

- Oxidative Carbonylation: Ethylene glycol can also be synthesized from carbon monoxide and hydrogen through oxidative carbonylation processes, particularly in regions with abundant coal reserves .

1,1-Ethanediol has a wide range of applications across various industries:

- Antifreeze: Its primary use is as an antifreeze agent in automotive applications due to its ability to lower the freezing point of water mixtures significantly .

- Coolants: It is used in cooling systems for engines and industrial machinery.

- Production of Polyesters: Ethylene glycol is a key raw material for producing polyester fibers and resins used in textiles and packaging materials .

- Solvent: It serves as a solvent in paints, inks, and hydraulic fluids due to its low volatility and high boiling point .

Research on interaction studies involving 1,1-ethanediol primarily focuses on its toxicological effects. Studies have shown that exposure can lead to metabolic disruptions due to its metabolites. Furthermore, interactions with other chemicals during synthesis or application processes can influence its reactivity and toxicity profile. Understanding these interactions is crucial for developing safer handling practices and mitigating health risks associated with exposure .

Several compounds share structural similarities with 1,1-ethanediol. Below are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Propylene Glycol | C3H8O2 | Less toxic than ethylene glycol; used as a food additive |

| 1,2-Ethanediol | C2H6O2 | Commonly known as ethylene glycol; has two hydroxyl groups on adjacent carbons |

| Diethylene Glycol | C4H10O3 | Used as a solvent; less toxic than ethylene glycol but still poses health risks |

| Glycerol | C3H8O3 | Non-toxic; widely used in food and pharmaceutical applications |

Uniqueness of 1,1-Ethanediol

The uniqueness of 1,1-ethanediol lies in its specific properties and applications. Unlike propylene glycol or glycerol, which are generally recognized as safe for consumption, 1,1-ethanediol is highly toxic and poses significant health risks upon ingestion. This distinction makes it critical for industrial use but necessitates stringent safety measures during handling and application.

Molecular Geometry and Electronic Configuration

1,1-Ethanediol, systematically known as ethane-1,1-diol, represents a geminal diol compound characterized by the presence of two hydroxyl functional groups bound to the same carbon atom [1] [31]. The molecular formula Carbon₂Hydrogen₆Oxygen₂ defines this compound with a molecular weight of 62.07 grams per mole [1] [2]. The compound exhibits a unique structural arrangement where both hydroxyl groups are positioned on the terminal carbon atom, distinguishing it from its vicinal diol counterpart [18] [31].

The optimized molecular geometry reveals specific structural parameters that define the three-dimensional arrangement of atoms within the molecule [29]. The equilibrium rotational constants provide critical insights into the molecular structure, with values of 9225.28 megahertz, 8974.85 megahertz, and 5117.55 megahertz for the principal axes of rotation [29]. These rotational constants directly correlate with the molecule's bond lengths and moments of inertia, serving as fundamental descriptors of the molecular architecture [29].

The electronic configuration of 1,1-ethanediol encompasses 24 degrees of freedom, with two vibrational modes corresponding to methyl group rotation [29]. These internal rotational motions significantly influence the molecular behavior, creating an inverse relationship between methyl rotation frequency and diol twist vibrations [29]. When methyl rotation occurs at higher frequencies, the diol groups exhibit reduced twist vibrations, while lower methyl rotation frequencies correspond to increased diol twist vibrations [29].

The conformational analysis reveals that the most stable conformer adopts a staggered conformation with hydroxyl groups positioned adjacent to each other [29]. The hydroxyl groups orient approximately 90 degrees relative to each other, neither facing the same direction nor directly opposing each other [29]. This arrangement represents the energetically favorable configuration among multiple possible conformers, with energy differences of 3.62 to 4.01 kilocalories per mole separating the most stable form from alternative conformations [29].

| Structural Parameter | Value | Unit |

|---|---|---|

| Molecular Weight | 62.07 | g/mol |

| Equilibrium Rotational Constant A | 9225.28 | MHz |

| Equilibrium Rotational Constant B | 8974.85 | MHz |

| Equilibrium Rotational Constant C | 5117.55 | MHz |

| Degrees of Freedom | 24 | - |

| Conformational Energy Range | 3.62-4.01 | kcal/mol |

Computational Chemistry Insights

Computational investigations utilizing high-level ab initio quantum chemical methods provide comprehensive insights into the electronic structure and properties of 1,1-ethanediol [7] [29]. The molecular optimization employs Coupled-Cluster Single Double and Perturbative Triples methodology with complete basis set extrapolation, ensuring accurate representation of the molecular geometry [29]. Vibrational frequency calculations performed at the Coupled-Cluster Single Double and Perturbative Triples level with correlation-consistent polarized valence triple-zeta basis sets confirm the optimized structure as a true minimum on the potential energy surface [29].

The vibrational analysis reveals 24 fundamental frequencies spanning the electromagnetic spectrum from far-infrared to near-infrared regions [29]. The lowest frequency modes occur at 124.3748 and 230.1697 wavenumbers, corresponding to methyl group rotational motions [29]. The highest frequency vibrations reach 3845.4293 wavenumbers, indicating the molecule's capacity to absorb electromagnetic radiation across multiple infrared windows [29]. These spectroscopic characteristics enable potential astronomical detection through infrared astronomy or radioastronomical observations [29].

Density Functional Theory calculations using the B3LYP functional with 6-31G(d,p) basis sets provide additional conformational insights [10] [29]. The computational analysis demonstrates that molecular orbital calculations accurately predict the relative stabilities of different conformational arrangements [10]. Electronic structure calculations reveal the compound's dipole moment characteristics, with the most stable conformer exhibiting a dipole moment of 0.3 Debye [12] [20].

The anharmonic vibrational frequency corrections, calculated using second-order Møller-Plesset perturbation theory, account for deviations from harmonic oscillator approximations [29]. These corrections provide more accurate predictions of vibrational frequencies compared to purely harmonic calculations [29]. The computational results indicate that 1,1-ethanediol absorbs electromagnetic radiation within far-infrared and medium-infrared spectral windows [29].

IUPAC Nomenclature and SMILES Representation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designating the molecule as ethane-1,1-diol [1] [10] [11]. This nomenclature clearly indicates the positioning of both hydroxyl groups on the first carbon atom of the ethane backbone. Alternative nomenclature includes 1,1-ethanediol, emphasizing the geminal arrangement of the hydroxyl substituents [1] [2] [11].

The Simplified Molecular Input Line Entry System representation for 1,1-ethanediol appears as Carbon-Carbon(Oxygen-Hydrogen)(Oxygen-Hydrogen) [1] [6] [10]. This linear notation efficiently encodes the molecular structure, indicating the methyl group connected to a carbon bearing two hydroxyl groups [1] [6]. The Simplified Molecular Input Line Entry System format provides a standardized method for representing the compound's connectivity pattern in computational databases and chemical information systems [6] [10].

Chemical database identifiers further support the compound's nomenclature, with Chemical Abstracts Service registry number 4433-56-1 providing unique identification [1] [2] [3]. The ChemSpider identifier 133274 offers additional database cross-referencing capabilities [2] [10]. These standardized identifiers ensure consistent recognition across various chemical information platforms and research databases.

InChI Key and Molecular Formula Validation

The International Chemical Identifier key for 1,1-ethanediol appears as AZHSSKPUVBVXLK-UHFFFAOYSA-N [1] [6] [10] [11]. This hashed version of the complete International Chemical Identifier provides a fixed-length identifier suitable for database indexing and web-based searches [1] [6]. The International Chemical Identifier key serves as a unique molecular fingerprint, enabling precise identification across different chemical databases and software systems [10] [11].

The complete International Chemical Identifier string InChI=1S/C2H6O2/c1-2(3)4/h2-4H,1H3 provides detailed connectivity information [1] [6] [10]. This hierarchical representation encodes the molecular formula, connectivity pattern, and hydrogen positioning within a standardized format [1] [6]. The International Chemical Identifier methodology ensures reproducible generation of identical identifiers for the same molecular structure across different software implementations [10].

Molecular formula validation confirms the composition as Carbon₂Hydrogen₆Oxygen₂, corresponding to an exact mass of 62.036779430 Daltons [1] [6]. The monoisotopic mass calculation accounts for the most abundant isotopes of constituent elements [2] [6]. Additional computed properties include an XLogP3-AA value of -0.6, indicating hydrophilic character [1]. The molecule exhibits two hydrogen bond donor sites and two hydrogen bond acceptor sites, reflecting the presence of hydroxyl groups [1].

| Identifier Type | Value |

|---|---|

| IUPAC Name | ethane-1,1-diol |

| SMILES | CC(O)O |

| InChI Key | AZHSSKPUVBVXLK-UHFFFAOYSA-N |

| InChI | InChI=1S/C2H6O2/c1-2(3)4/h2-4H,1H3 |

| CAS Number | 4433-56-1 |

| Exact Mass | 62.036779430 Da |

| XLogP3-AA | -0.6 |